methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate
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Overview
Description
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoate esters It features a benzoate core with a thioether linkage to a substituted aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-amino-4-methylthiophenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and aromatic rings may play a role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate: Features a benzoate core with a thioether linkage.
This compound: Contains a similar benzoate core but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an amino group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17NO2S |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H17NO2S/c1-11-7-8-15(14(17)9-11)20-10-12-5-3-4-6-13(12)16(18)19-2/h3-9H,10,17H2,1-2H3 |
InChI Key |
OONKTFLAOLXQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC2=CC=CC=C2C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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